N-methyl-2-(1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-(1H-pyrazol-1-yl)aniline is a heterocyclic organic compound that features a pyrazole ring attached to an aniline moiety
Mechanism of Action
Target of Action
N-methyl-2-(1H-pyrazol-1-yl)aniline is a complex compound that can interact with various targets. It has been found to be involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with boron reagents, which are key components in SM coupling .
Mode of Action
It’s known that the compound can form intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule . This suggests that the compound may interact with its targets through hydrogen bonding, which can lead to changes in the targets’ structure and function .
Biochemical Pathways
It’s suggested that the compound may be involved in the nad+ salvage pathway, as it has been found to show potent nampt activity . NAMPT (Nicotinamide phosphoribosyltransferase) catalyzes the rate-limiting step of the NAD+ salvage pathway, which plays a pivotal role in many biological processes including metabolism and aging .
Pharmacokinetics
It’s known that the compound shows potent nampt activity, suggesting that it may be well-absorbed and distributed in the body
Result of Action
It’s suggested that the compound may have antipromastigote activity, as it has been found to show potent in vitro antipromastigote activity . This suggests that the compound may have potential therapeutic applications in the treatment of diseases caused by promastigotes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s interaction with its targets can be affected by the presence of other molecules, such as boron reagents in the case of SM coupling . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(1H-pyrazol-1-yl)aniline typically involves the reaction of N-methylaniline with pyrazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where N-methylaniline is reacted with a pyrazole halide in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: N-methyl-2-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrazole or aniline derivatives .
Scientific Research Applications
N-methyl-2-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Comparison with Similar Compounds
N-methyl-2-(1H-pyrazol-1-yl)aniline can be compared with other similar compounds, such as:
N-methyl-2-(1H-pyrazol-1-yl)benzene: Similar structure but lacks the aniline moiety.
2-(1H-pyrazol-1-yl)aniline: Similar structure but lacks the N-methyl group.
N-methyl-2-(1H-pyrazol-1-yl)pyridine: Similar structure but contains a pyridine ring instead of an aniline ring.
Properties
IUPAC Name |
N-methyl-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-9-5-2-3-6-10(9)13-8-4-7-12-13/h2-8,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEHCRDWASMNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.